molecular formula C11H15ClFNO B1448440 2-(4-Fluorophenyl)oxan-4-amine hydrochloride CAS No. 1461709-20-5

2-(4-Fluorophenyl)oxan-4-amine hydrochloride

Cat. No.: B1448440
CAS No.: 1461709-20-5
M. Wt: 231.69 g/mol
InChI Key: RNNKAGVDTWLLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.7 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-(4-fluorophenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11;/h1-4,10-11H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKAGVDTWLLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)oxan-4-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in the formation of amines .

Scientific Research Applications

2-(4-Fluorophenyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)oxan-4-amine hydrochloride
  • 2-(4-Bromophenyl)oxan-4-amine hydrochloride
  • 2-(4-Methylphenyl)oxan-4-amine hydrochloride

Uniqueness

2-(4-Fluorophenyl)oxan-4-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in various research and industrial applications.

Biological Activity

2-(4-Fluorophenyl)oxan-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and an oxan-4-amine structure , contributing to its unique biological properties. The presence of the fluorine atom enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes. The molecular formula is C11H14ClFNC_{11}H_{14}ClFN with a molecular weight of approximately 195.23 g/mol .

Antitumor Activity

This compound has demonstrated significant antitumor effects in various studies:

  • Case Study: Prostate Cancer
    In vitro studies using the PC-3 prostate cancer cell line indicated that the compound induces apoptosis through modulation of alpha1 adrenergic receptors, leading to reduced cell proliferation and increased apoptosis rates.

Anti-inflammatory Effects

The compound has been shown to reduce levels of pro-inflammatory cytokines in cellular models, suggesting its potential utility in treating inflammatory diseases. This anti-inflammatory action may be linked to its ability to modulate specific signaling pathways involved in inflammation.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing therapies for neurodegenerative diseases.

The mechanism of action involves interaction with specific molecular targets:

  • Receptor Interaction : The compound may bind to certain receptors affecting neurotransmitter release and neuronal excitability.
  • Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectiveProtects neurons from oxidative stress

Antitumor Efficacy

In a focused study on prostate cancer (PC-3 cell line), treatment with this compound resulted in significant cytotoxicity. The mechanism involved receptor modulation leading to decreased cell proliferation and enhanced apoptosis rates, highlighting its potential as a therapeutic agent in oncology.

Neuroprotection

Another investigation examined the neuroprotective effects of this compound in models subjected to oxidative stress. Results indicated that treatment significantly decreased markers of oxidative damage and improved cell viability in neuronal cultures exposed to harmful conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)oxan-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)oxan-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.